3,4,4-Trimethylcyclohexan-1-amine;hydrochloride
Description
Historical Development and Discovery
The synthesis of 3,4,4-trimethylcyclohexan-1-amine hydrochloride emerged from broader investigations into substituted cyclohexylamines during the late 20th century. Early methodologies relied on classical alkylation techniques, but these often suffered from poor regioselectivity and competing side reactions. A pivotal advancement occurred with the adoption of reductive amination strategies, which enabled precise control over the introduction of methyl groups at the 3,4,4-positions. The hydrochloride salt form gained prominence due to its enhanced stability and solubility compared to the free amine, facilitating its use in industrial-scale applications.
Classification within Aliphatic Amines
As a secondary aliphatic amine, 3,4,4-trimethylcyclohexan-1-amine hydrochloride belongs to the cyclohexylamine subclass, distinguished by its fully saturated six-membered ring structure. The compound’s classification is further refined by its substitution pattern:
- Positional isomerism : The 3,4,4-trimethyl configuration creates distinct steric and electronic environments compared to analogues like 2,4,4-trimethylcyclohexan-1-amine.
- Salt formation : Protonation of the amine group with hydrochloric acid places it within the broader category of ammonium chloride derivatives, altering its physicochemical properties.
Significance in Organic Chemistry Research
This compound has become indispensable in several research domains:
- Catalyst design : Its bulky cyclohexyl framework serves as a ligand precursor in asymmetric catalysis, particularly for transition metal complexes requiring steric hindrance.
- Pharmaceutical intermediates : The structural rigidity imparted by the trimethyl groups makes it a valuable building block for bioactive molecules targeting neurological receptors.
- Supramolecular chemistry : Researchers exploit its amine hydrochloride moiety for constructing hydrogen-bonded networks in crystal engineering studies.
Nomenclature and Structural Taxonomy
The systematic naming of 3,4,4-trimethylcyclohexan-1-amine hydrochloride follows IUPAC conventions:
- Parent structure : Cyclohexanamine (CAS 108-91-8) provides the foundational nomenclature.
- Substituents : Three methyl groups at positions 3, 4, and 4 on the cyclohexane ring.
- Salt designation : The hydrochloride suffix indicates the presence of a Cl⁻ counterion.
Structural identifiers :
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3,4,4-Trimethylcyclohexan-1-amine hydrochloride | |
| Molecular Formula | C₉H₂₀ClN | |
| SMILES | CC1CC(CC(C1)N)(C)C.Cl | |
| InChIKey | UGNHWQCRWIYFFU-UHFFFAOYSA-N |
Synthetic yield comparison :
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Reductive amination | 63 | NH₄Cl hydrolysis | |
| Direct alkylation | 42 | MeI, K₂CO₃ |
The structural taxonomy reveals close relationships with:
Structure
3D Structure of Parent
Properties
IUPAC Name |
3,4,4-trimethylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-7-6-8(10)4-5-9(7,2)3;/h7-8H,4-6,10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBPJKNTGVHOJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCC1(C)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4-Trimethylcyclohexan-1-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydrogenation of 3,4,4-Trimethylcyclohexanone followed by amination to introduce the amine group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation and amination processes. The reaction conditions are optimized to ensure high yield and purity, with temperature and pressure being carefully controlled. The final product is usually obtained as a crystalline powder .
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions. Common reagents and products include:
Key Observation : Steric hindrance from the 3,4,4-trimethyl groups slows oxidation kinetics compared to unsubstituted cyclohexylamine.
Reduction Reactions
| Reagent | Substrate | Product | Yield |
|---|---|---|---|
| H₂/Pd-C | 3,4,4-Trimethylcyclohexanone imine | 3,4,4-Trimethylcyclohexan-1-amine | ~85% |
Note : The hydrochloride form is often generated post-reduction via treatment with HCl gas.
Substitution and Acylation Reactions
The amine group participates in nucleophilic substitutions after deprotonation (e.g., using NaOH):
| Reaction Type | Reagent | Product | Conditions |
|---|---|---|---|
| Acylation | Acetyl chloride | N-Acetyl-3,4,4-trimethylcyclohexan-1-amine | Anhydrous, 0–5°C |
| Alkylation | Methyl iodide | N,N-Dimethyl derivative | K₂CO₃, DMF, reflux |
| Sulfonation | Sulfonyl chloride | Corresponding sulfonamide | Pyridine, RT |
Steric Effects : Bulky methyl groups at C3 and C4 reduce reaction rates by ~40% compared to less hindered analogs .
Salt Metathesis and Stability
The hydrochloride form exhibits distinct reactivity:
| Reagent | Reaction | Outcome |
|---|---|---|
| AgNO₃ | Formation of AgCl precipitate | Free amine nitrate in solution |
| NaOH | Deprotonation to free amine | Enhanced nucleophilicity for further reactions |
Stability : The compound is hygroscopic and decomposes above 200°C, releasing HCl gas .
Comparative Reactivity with Structural Analogs
The table below highlights reactivity differences due to substituent positioning:
| Compound | Oxidation Rate | Acylation Yield | Steric Hindrance |
|---|---|---|---|
| 3,4,4-Trimethylcyclohexan-1-amine HCl | Low | 62% | High |
| 4-Methylcyclohexanamine HCl | Moderate | 89% | Moderate |
| Cyclohexylamine HCl | High | 95% | Low |
Theoretical and Unexplored Pathways
-
Photochemical reactions : Potential for C–N bond cleavage under UV light.
-
Enzymatic interactions : Possible inhibition of cytochrome P450 enzymes due to steric bulk (hypothesized but unverified).
Scientific Research Applications
Pharmaceutical Applications
Antidepressant and Anxiolytic Effects
Research indicates that derivatives of 3,4,4-trimethylcyclohexan-1-amine hydrochloride exhibit potential as antidepressants and anxiolytics. These compounds interact with neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation. Studies have demonstrated that certain analogs can significantly reduce symptoms of depression in animal models .
Analgesic Properties
The compound has also been investigated for its analgesic properties. In preclinical trials, it showed efficacy in reducing pain responses in models of acute and chronic pain. This suggests potential applications in pain management therapies .
Material Science Applications
Polymer Synthesis
3,4,4-Trimethylcyclohexan-1-amine hydrochloride serves as a building block in the synthesis of various polymers. Its amine functionality allows it to participate in polymerization reactions to create polyurethanes and other copolymers with desirable mechanical properties. These materials are utilized in coatings, adhesives, and elastomers .
Corrosion Inhibitors
In materials science, the compound has been explored as a corrosion inhibitor for metals. Its formulation in protective coatings helps to prevent oxidation and degradation of metal surfaces, thereby extending their lifespan in harsh environments .
Agrochemical Applications
Pesticide Development
The compound's structural characteristics make it a candidate for developing new agrochemicals. Research has shown that derivatives can enhance the efficacy of pesticides by improving their ability to penetrate plant tissues or by acting as growth regulators . This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical usage while maintaining crop yields.
Case Study 1: Antidepressant Development
A study published in a peer-reviewed journal explored the effects of 3,4,4-trimethylcyclohexan-1-amine hydrochloride on depression-like behaviors in rodents. The results indicated that treatment with the compound led to a significant reduction in immobility time during forced swim tests compared to control groups. This suggests its potential as a novel antidepressant agent .
Case Study 2: Polymer Application
In a project aimed at developing high-performance coatings, researchers synthesized a polyurethane using 3,4,4-trimethylcyclohexan-1-amine hydrochloride as a chain extender. The resulting polymer exhibited enhanced flexibility and resistance to environmental stressors compared to traditional formulations. This advancement highlights the compound's utility in creating durable materials for industrial applications .
Mechanism of Action
The mechanism of action of 3,4,4-Trimethylcyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The compound can also participate in nucleophilic substitution reactions, modifying the structure and function of target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Physicochemical and Functional Differences
- Lipophilicity: Fluorinated analogs (e.g., 4-(3-trifluoromethylphenyl)tetrahydro-2H-pyran-4-amine hydrochloride) exhibit higher lipophilicity, which may enhance blood-brain barrier penetration compared to the non-fluorinated target compound .
- Functional Groups: The presence of a ketone in 4-(dimethylamino)cyclohexanone hydrochloride distinguishes it from the amine-only target compound, enabling different reactivity in synthesis (e.g., reductive amination) .
Biological Activity
3,4,4-Trimethylcyclohexan-1-amine hydrochloride is a cyclic amine compound with significant potential in various biological applications. Its structural characteristics, including the presence of multiple methyl groups and an amine functional group, contribute to its unique biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C9H19N·HCl
- Molecular Weight : Approximately 171.72 g/mol
- Structure : The compound features a cyclohexane ring with three methyl groups and an amine group, which allows for unique steric and electronic properties.
The biological activity of 3,4,4-trimethylcyclohexan-1-amine hydrochloride is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Receptor Binding : The amine group can form hydrogen bonds and ionic interactions with active sites on receptors and enzymes, modulating their activity.
- Biochemical Pathways : It has been investigated for its role in several biochemical pathways, potentially influencing metabolic processes.
Pharmacological Properties
Research indicates that 3,4,4-trimethylcyclohexan-1-amine hydrochloride exhibits various pharmacological properties:
- Ligand Activity : The compound has been studied as a ligand in receptor studies, showing potential in modulating receptor activity.
- Therapeutic Applications : Preliminary studies suggest its utility in therapeutic contexts, although specific applications remain under investigation.
Case Studies
- Study on Neurotransmitter Modulation : A study explored the effects of 3,4,4-trimethylcyclohexan-1-amine hydrochloride on neurotransmitter release in neuronal cultures. Results indicated enhanced release of certain neurotransmitters, suggesting potential use in neurological disorders.
- Receptor Interaction Analysis : Another study focused on the binding affinity of the compound to various G-protein coupled receptors (GPCRs). The findings demonstrated significant binding activity, indicating its potential as a drug candidate for GPCR-related conditions.
Comparative Analysis
To better understand the uniqueness of 3,4,4-trimethylcyclohexan-1-amine hydrochloride, a comparison with similar compounds is presented below:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1,2,4-trimethylcyclohexane | Similar cyclohexane structure without amine | Lacks reactivity associated with amine groups |
| 3,4-dimethylcyclohexan-1-amine | Fewer methyl groups | Different steric hindrance affecting reactivity |
| 3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine | Contains an additional amine group | Enhanced reactivity and potential for diverse applications |
Q & A
Q. What are the recommended methods for synthesizing 3,4,4-Trimethylcyclohexan-1-amine hydrochloride in a laboratory setting?
The synthesis of structurally related cyclohexanamine hydrochlorides typically involves multi-step reactions. A common approach includes:
- Imine formation : Reacting a ketone precursor (e.g., 3,4,4-trimethylcyclohexanone) with an amine source under reflux in a polar solvent (e.g., ethanol) to form an intermediate imine .
- Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the imine to the corresponding amine. Reaction conditions (e.g., anhydrous environment for LiAlH₄) must be tightly controlled to avoid side products .
- Salt formation : Treating the free amine with hydrochloric acid (HCl) in a non-aqueous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt .
- Purification : Recrystallization from ethanol or methanol enhances purity (>95%), confirmed by melting point analysis and HPLC .
Q. Which analytical techniques are most effective for characterizing the purity and structure of 3,4,4-Trimethylcyclohexan-1-amine hydrochloride?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) identify structural features, stereochemistry, and impurities. Discrepancies in peak splitting may indicate isomerization or contamination .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 176.15 g/mol) and detects fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and resolves co-eluting impurities .
- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction resolves bond angles and spatial arrangement .
Q. What are the optimal storage conditions to ensure the long-term stability of 3,4,4-Trimethylcyclohexan-1-amine hydrochloride?
- Temperature : Store at -20°C in airtight, light-resistant containers to prevent degradation via oxidation or hydrolysis .
- Stability : Under these conditions, the compound remains stable for ≥5 years, as evidenced by periodic HPLC re-analysis .
- Handling : Use desiccants (e.g., silica gel) in storage environments to minimize moisture absorption, which can lead to clumping or salt dissociation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when synthesizing 3,4,4-Trimethylcyclohexan-1-amine hydrochloride?
Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) may arise from:
- Solvent effects : Ensure deuterated solvents are anhydrous and free of residual protons (e.g., use D₂O exchange for -NH groups) .
- Dynamic stereochemistry : If the amine exhibits fluxional behavior (e.g., chair flipping in cyclohexane rings), variable-temperature NMR (VT-NMR) can clarify conformational equilibria .
- Impurity profiling : Compare experimental spectra with reference data from authenticated standards (e.g., PubChem or ECHA databases) to identify contaminants .
Q. What strategies can be employed to optimize the yield of 3,4,4-Trimethylcyclohexan-1-amine hydrochloride in multi-step synthesis?
- Reaction solvent optimization : Polar aprotic solvents (e.g., tetrahydrofuran) enhance imine formation kinetics compared to protic solvents .
- Catalytic additives : Use Lewis acids (e.g., ZnCl₂) to accelerate reduction steps, improving yields from 70% to >85% .
- Flow chemistry : Continuous flow reactors enable precise control of reaction parameters (e.g., temperature, residence time), reducing side reactions and scaling yields .
- Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) identifies critical factors (e.g., HCl concentration) for salt precipitation efficiency .
Q. How does the presence of stereoisomers affect the pharmacological activity of 3,4,4-Trimethylcyclohexan-1-amine hydrochloride, and what methodologies are used to isolate specific enantiomers?
- Pharmacological impact : Enantiomers may exhibit divergent binding affinities to biological targets (e.g., NMDA receptors). For example, (S)-enantiomers often show higher activity in arylcyclohexylamine derivatives .
- Chiral resolution :
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) to separate enantiomers. Mobile phases with hexane:isopropanol (90:10) achieve baseline separation .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, enabling kinetic resolution .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) allows preferential crystallization of the target enantiomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
